molecular formula C10H14FNO B13038235 (S)-2-(1-Aminobutyl)-4-fluorophenol hcl

(S)-2-(1-Aminobutyl)-4-fluorophenol hcl

Cat. No.: B13038235
M. Wt: 183.22 g/mol
InChI Key: XAMSKXQZFINEJE-VIFPVBQESA-N
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Description

(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a phenol group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and (S)-1-aminobutane.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-(1-AMINOBUTYL)-4-CHLOROPHENOLHCL: A similar compound with a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

(S)-2-(1-AMINOBUTYL)-4-FLUOROPHENOLHCL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-[(1S)-1-aminobutyl]-4-fluorophenol

InChI

InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

XAMSKXQZFINEJE-VIFPVBQESA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)F)O)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

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